3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Description
“3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” is a chemical compound that contains a piperazine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours . Another series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Molecular Structure Analysis
The structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . For instance, the methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm. The aromatic protons signals resonate around δ 6.78–8.69 ppm .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde . Another method involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Safety and Hazards
While the specific safety and hazards of “3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” are not mentioned in the available literature, it’s worth noting that contact with pyridine, a related compound, can irritate and burn the skin and eyes. Breathing pyridine can irritate the nose and throat causing coughing and wheezing. Pyridine can cause nausea, vomiting, diarrhea, and abdominal pain .
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a common structural motif found in this compound, is known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, depending on the disease state they are treating .
Biochemical Pathways
Piperazine derivatives are known to affect a variety of biochemical pathways, again depending on the disease state they are treating .
Pharmacokinetics
It’s known that the piperazine motif can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a variety of effects at the molecular and cellular level, depending on the disease state they are treating .
Action Environment
Like all drugs, the action of piperazine derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-6-7-16(19-18-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAULIVMHIFGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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